molecular formula C11H18N2O B2382328 N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide CAS No. 2094317-15-2

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide

Katalognummer B2382328
CAS-Nummer: 2094317-15-2
Molekulargewicht: 194.278
InChI-Schlüssel: NHRBHONHFNEQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide, also known as MTEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2001 by Johnson and colleagues at Pfizer. Since then, MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 has been implicated in various neurological and psychiatric disorders. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which is the endogenous ligand of mGluR5. This leads to a decrease in the downstream signaling pathways that are mediated by mGluR5, which can have neuroprotective and therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in various neurological and psychiatric disorders. This compound can also increase the release of GABA, which is an inhibitory neurotransmitter that can counteract the effects of glutamate. In addition, this compound can increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific manipulation of this receptor without affecting other receptors. This compound has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. In addition, this compound has poor solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurological and psychiatric disorders. This compound has shown promise in animal models, but its efficacy and safety in humans have yet to be established. Therefore, clinical trials are needed to determine the potential therapeutic applications of this compound in humans. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve its therapeutic potential.

Synthesemethoden

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylpyridine with 2-bromoethanol to obtain 1-(4-methylpyridin-2-yl)ethanol. The second step involves the reaction of 1-(4-methylpyridin-2-yl)ethanol with prop-2-enoyl chloride to obtain N-[1-(4-methylpyridin-2-yl)ethyl]prop-2-enamide. The final step involves the reduction of N-[1-(4-methylpyridin-2-yl)ethyl]prop-2-enamide with sodium borohydride to obtain this compound. The overall yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to improve cognitive function in animal models of schizophrenia and autism spectrum disorders. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Eigenschaften

IUPAC Name

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-11(14)12-9(2)10-5-7-13(3)8-6-10/h4-5,9H,1,6-8H2,2-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRBHONHFNEQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCN(CC1)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.